![molecular formula C10H10O4 B2449229 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid CAS No. 143809-21-6](/img/structure/B2449229.png)

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

概要

説明

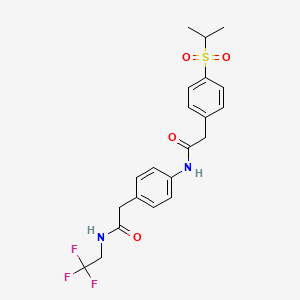

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is a chemical compound with the CAS Number: 143809-21-6 . It has a molecular weight of 194.19 and its IUPAC name is 5-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid . The compound is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O4/c1-6-7(10(11)12)2-3-8-9(6)14-5-4-13-8/h2-3H,4-5H2,1H3,(H,11,12) . This indicates that the compound has a benzodioxine core with a methyl group at the 5th position and a carboxylic acid group at the 6th position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.18 and a molecular formula of C10H10O4 . It is a solid at room temperature . The compound has a LogP value of 1.67, indicating its lipophilicity . It has a water solubility of 1.07 mg/ml .科学的研究の応用

Organic Synthesis

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid: is a valuable building block in organic synthesis. It can be used to synthesize complex molecules due to its reactive carboxylic acid group, which can undergo various transformations such as reductions, esterifications, and amidations . This compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in the design of drug-like molecules. Its structure is conducive to binding with biological targets, and modifications to the benzodioxine core can lead to the discovery of new therapeutic agents . For instance, derivatives of this compound have been evaluated for their inhibitory activity against enzymes like PARP1, which is significant in cancer research .

Material Science

The benzodioxine moiety of 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is of interest in material science. It can be incorporated into polymers or small molecules that have applications in electronic devices, such as organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow it to be used in calibrating instruments or validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Environmental Chemistry

In environmental chemistry, derivatives of 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid could be used to study the degradation of similar compounds in the environment. Understanding the breakdown and persistence of such compounds can help assess their environmental impact and inform remediation strategies .

Chemical Education

Due to its interesting chemical structure, this compound can be used in chemical education to teach concepts such as aromaticity, heterocycles, and functional group chemistry. It can be used in laboratory courses to demonstrate synthetic techniques and analytical methods .

Each of these applications demonstrates the versatility and importance of 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid in scientific research. The compound’s utility spans a broad range of disciplines, making it a valuable subject of study in both academic and industrial settings.

Pharmacology

This compound’s derivatives have been studied as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) , an enzyme crucial in DNA repair processes . Such inhibitors are significant in the development of anticancer drugs, as they can prevent cancer cells from repairing their DNA, leading to cell death .

Neuroscience

In neuroscience, the benzodioxine structure is of interest due to its potential effects on the central nervous system. Derivatives of this compound could be used to study neurotransmitter processes and may have applications in developing treatments for neurological disorders .

Agricultural Chemistry

The benzodioxine core of this compound can be modified to create new pesticides or herbicides. Its structural analogs could be designed to target specific pests or weeds, reducing the environmental impact of agricultural chemicals .

Computational Chemistry

Computational studies involving 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid can provide insights into its reactivity and interaction with other molecules. This can aid in the design of new compounds with desired properties for various applications .

Catalysis

This compound can be used as a ligand in catalytic systems. Its structure could stabilize transition states or intermediates in catalytic cycles, potentially leading to more efficient and selective catalysts .

Biochemistry

The compound’s derivatives could be used as probes to study biochemical pathways. For example, tagged versions of this molecule could help visualize the location and function of specific enzymes within cells .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

5-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-7(10(11)12)2-3-8-9(6)14-5-4-13-8/h2-3H,4-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPIZYYGBWSBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OCCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2449147.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2449148.png)

![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2449149.png)

![N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2449151.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2449155.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2449156.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2449157.png)

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2449159.png)

![2-Iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2449163.png)